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molecular formula C10H20N2O2 B071814 tert-Butyl 2-(pentan-3-ylidene)hydrazinecarboxylate CAS No. 184177-77-3

tert-Butyl 2-(pentan-3-ylidene)hydrazinecarboxylate

Cat. No. B071814
M. Wt: 200.28 g/mol
InChI Key: QXAFXWDPTQUVJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08304556B2

Procedure details

B-20a is prepared analogously to B-19a starting from 3-pentanone (1.23 mL, 11.6 mmol) and tert-butylcarbazate (1.53 g, 11.6 mmol). Yield: 2.26 g.
Quantity
1.23 mL
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][C:3](=O)[CH2:4][CH3:5].[C:7]([O:11][C:12](=[O:15])[NH:13][NH2:14])([CH3:10])([CH3:9])[CH3:8]>>[C:7]([O:11][C:12]([NH:13][N:14]=[C:3]([CH2:4][CH3:5])[CH2:2][CH3:1])=[O:15])([CH3:10])([CH3:9])[CH3:8]

Inputs

Step One
Name
Quantity
1.23 mL
Type
reactant
Smiles
CCC(CC)=O
Step Two
Name
Quantity
1.53 g
Type
reactant
Smiles
C(C)(C)(C)OC(NN)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
B-20a is prepared analogously to B-19a

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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